AS-99 (Tfa)
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Overview
Description
AS-99 (TFA) is a first-in-class, potent, and selective inhibitor of the ASH1L histone methyltransferase enzyme. This compound has shown significant anti-leukemic activity by blocking cell proliferation, inducing apoptosis and differentiation, downregulating MLL fusion target genes, and reducing the leukemia burden in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AS-99 (TFA) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed in the available literature .
Industrial Production Methods: Industrial production methods for AS-99 (TFA) are not explicitly detailed in the available sources. it is likely that the production involves standard organic synthesis techniques, including purification and quality control measures to ensure the compound’s potency and selectivity .
Chemical Reactions Analysis
Types of Reactions: AS-99 (TFA) primarily undergoes reactions typical of organic compounds, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Scientific Research Applications
AS-99 (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a selective inhibitor in studies involving histone methyltransferases.
Biology: Investigated for its role in cell proliferation, apoptosis, and differentiation.
Medicine: Explored for its potential in treating leukemia by targeting MLL fusion genes.
Industry: Utilized in research and development for new therapeutic agents
Mechanism of Action
AS-99 (TFA) exerts its effects by selectively inhibiting the ASH1L histone methyltransferase enzyme. This inhibition leads to the downregulation of MLL fusion target genes, which are crucial in the proliferation and survival of leukemia cells. The compound induces apoptosis and differentiation in these cells, thereby reducing the leukemia burden .
Comparison with Similar Compounds
- NSD1 Inhibitors
- NSD2 Inhibitors
- NSD3 Inhibitors
- SETD2 Inhibitors
Uniqueness: AS-99 (TFA) is unique due to its high selectivity towards the ASH1L histone methyltransferase enzyme, with no significant inhibition observed on other histone methyltransferases at 50 μM concentration. This selectivity makes it a valuable tool in research focused on ASH1L-related pathways and diseases .
Properties
IUPAC Name |
N-[[3-(3-carbamothioylphenyl)-1-[1-(trifluoromethylsulfonyl)piperidin-4-yl]indol-6-yl]methyl]-1-methylazetidine-3-carboxamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30F3N5O3S2.C2HF3O2/c1-33-14-20(15-33)26(36)32-13-17-5-6-22-23(18-3-2-4-19(12-18)25(31)39)16-35(24(22)11-17)21-7-9-34(10-8-21)40(37,38)27(28,29)30;3-2(4,5)1(6)7/h2-6,11-12,16,20-21H,7-10,13-15H2,1H3,(H2,31,39)(H,32,36);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRLRZWBIQCNTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C1)C(=O)NCC2=CC3=C(C=C2)C(=CN3C4CCN(CC4)S(=O)(=O)C(F)(F)F)C5=CC(=CC=C5)C(=S)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31F6N5O5S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
707.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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